Cas no 2137089-19-9 (tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate)
tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate
- EN300-1163799
- 2137089-19-9
- tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate
-
- Inchi: 1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(11-12-21)14-9-10-17(23-4)15-8-6-5-7-13(14)15/h5-10,12,16H,11H2,1-4H3,(H,20,22)/t16-/m0/s1
- InChI Key: SKVNLESLZMKOEQ-INIZCTEOSA-N
- SMILES: O(C(N[C@@H](CC=O)C1C=CC(=C2C=CC=CC=12)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 329.16270821g/mol
- Monoisotopic Mass: 329.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 64.6Ų
tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163799-0.05g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 0.05g |
$900.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-0.1g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 0.1g |
$943.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-0.25g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 0.25g |
$985.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-0.5g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 0.5g |
$1027.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-1.0g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 1g |
$1070.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-2.5g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 2.5g |
$2100.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-5.0g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 5g |
$3105.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-10.0g |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 10g |
$4606.0 | 2023-06-08 | ||
| Enamine | EN300-1163799-50mg |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 50mg |
$900.0 | 2023-10-03 | ||
| Enamine | EN300-1163799-100mg |
tert-butyl N-[(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropyl]carbamate |
2137089-19-9 | 100mg |
$943.0 | 2023-10-03 |
tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate
Research Brief on tert-Butyl N-(1S)-1-(4-Methoxynaphthalen-1-yl)-3-Oxopropylcarbamate (CAS: 2137089-19-9)
The compound tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate (CAS: 2137089-19-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral carbamate derivative, characterized by its naphthalene core and tert-butyloxycarbonyl (Boc) protecting group, serves as a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of novel therapeutic agents, particularly in targeting enzyme inhibition and modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of this compound in the preparation of protease inhibitors. Researchers employed a multi-step synthetic route, starting from 4-methoxy-1-naphthaldehyde, to achieve high enantiomeric purity (>99% ee) of the target molecule. The study emphasized the compound's stability under acidic conditions, making it suitable for further derivatization in drug discovery pipelines. Density functional theory (DFT) calculations supported the observed stereoselectivity during the key asymmetric reduction step.
In the context of anticancer research, a team from MIT reported the incorporation of this building block into novel HDAC (histone deacetylase) inhibitors. The naphthalene moiety was found to enhance binding affinity to the hydrophobic pocket of HDAC isoforms, while the Boc-protected amino group allowed for controlled release of the active pharmacophore in physiological conditions. In vitro testing against MCF-7 breast cancer cells demonstrated promising cytotoxicity profiles (IC50 = 2.3 μM), with minimal off-target effects observed in normal cell lines.
Recent patent filings (WO2023187641, US20240117321) have disclosed innovative applications of 2137089-19-9 in PROTAC (proteolysis targeting chimera) design. The compound's structural features enable efficient conjugation to E3 ligase ligands while maintaining favorable pharmacokinetic properties. Notably, its metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate plasma protein binding (78-82%) make it particularly valuable for developing targeted protein degradation therapeutics.
Analytical characterization of this compound has been advanced through recent developments in chiral HPLC methods. A 2024 publication in Analytical Chemistry described a validated method using a Chiralpak IC-3 column with heptane/ethanol (90:10) mobile phase, achieving baseline separation of enantiomers in under 8 minutes. This methodology has become crucial for quality control in large-scale production, where the compound is increasingly demanded as a key intermediate for clinical candidate molecules.
The safety profile of tert-butyl N-(1S)-1-(4-methoxynaphthalen-1-yl)-3-oxopropylcarbamate has been systematically evaluated in recent toxicology studies. Acute toxicity testing in rodent models established an LD50 > 2000 mg/kg, while genotoxicity assays (Ames test, micronucleus test) showed negative results. These findings support its classification as a relatively safe handling compound under standard laboratory conditions, though proper personal protective equipment is still recommended due to potential mild skin irritation observed in dermal sensitivity tests.
Looking forward, the compound's versatility continues to inspire new research directions. Current investigations focus on its application in antibody-drug conjugates (ADCs) where the naphthalene scaffold may contribute to improved payload stability and controlled release kinetics. Additionally, computational modeling studies predict potential utility in CNS-targeted drugs, leveraging the compound's calculated blood-brain barrier permeability (logBB = 0.42) and P-glycoprotein substrate score (0.31).
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